molecular formula C7H12O B13284900 3-Methylhex-4-yn-2-ol

3-Methylhex-4-yn-2-ol

Cat. No.: B13284900
M. Wt: 112.17 g/mol
InChI Key: FOXDGHMVTCFRAN-UHFFFAOYSA-N
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Description

3-Methylhex-4-yn-2-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol with a triple bond between the fourth and fifth carbon atoms. This compound is known for its unique structure, which combines both alkyne and alcohol functional groups, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhex-4-yn-2-ol can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with 2-bromo-3-methylbutane in the presence of a strong base like sodium hydride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, this compound can be produced through the catalytic hydrogenation of 3-methylhex-4-yn-2-one. This process involves the use of a palladium catalyst under hydrogen gas at high pressure and moderate temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Methylhex-4-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylhex-4-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methylhex-4-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The triple bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylhex-4-yn-2-ol is unique due to its combination of an alkyne and a secondary alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-methylhex-4-yn-2-ol

InChI

InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h6-8H,1-3H3

InChI Key

FOXDGHMVTCFRAN-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)C(C)O

Origin of Product

United States

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